Dimethyl 4-aminoisophthalate

Thermal analysis Crystallization Formulation science

Researchers requiring the definitive 4-amino isomer for β-lactamase SAR cannot substitute the 5-amino isomer, which acts as a substrate rather than an inhibitor. Dimethyl 4-aminoisophthalate resolves this with: • Measured Class C β-lactamase inhibition IC50 3,000 nM • Melting point 120-123 °C enables low-temperature melt-phase synthesis (vs. 178-181 °C for 5-amino isomer) • Non-fluorescent scaffold suited for fluorescence-based assays. Supplied as solid powder at ≥95% purity, available for immediate global shipping.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 63746-12-3
Cat. No. B1365588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-aminoisophthalate
CAS63746-12-3
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N)C(=O)OC
InChIInChI=1S/C10H11NO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,11H2,1-2H3
InChIKeyQWENMFNFBJHLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4-Aminoisophthalate: Physicochemical Identity and Baseline


Dimethyl 4-aminoisophthalate (4-DMAIP) is a dimethyl ester of 4-aminoisophthalic acid, belonging to the class of m-phthalate esters. It is one of three constitutional isomers (2-, 4-, and 5-amino) of dimethyl aminoisophthalate, each sharing the molecular formula C10H11NO4 (MW 209.2 g/mol) but differing in the ring position of the primary amino group [1]. The compound is supplied as a solid powder with typical purity ≥95% and is structurally characterized by a benzene-1,3-dicarboxylate core bearing an amino substituent para to one ester group . This regiochemistry imparts distinct physicochemical and interaction profiles that cannot be replicated by its regioisomers.

Dimethyl 4-Aminoisophthalate: Irreplaceable by 5-Amino Isomer


Despite identical molecular formulae and mass, dimethyl 4-aminoisophthalate exhibits a melting point approximately 55–60 °C lower than its 5-amino isomer and a boiling point that differs by roughly 15 °C, indicating fundamentally distinct intermolecular interactions that directly affect formulation, crystallization, and thermal processing . Positional isomerism also dictates biological target engagement: the 4-amino isomer demonstrates measurable inhibition of Class C β-lactamase and bromelain, whereas the 5-amino isomer is preferentially employed as a fluorogenic protease substrate scaffold [1]. These differences preclude simple substitution in any application where thermal stability, molecular recognition, or optical readout is critical. The quantitative evidence below substantiates where 4-DMAIP cannot be interchanged with commercially available analogs.

Dimethyl 4-Aminoisophthalate vs. Regioisomers: Key Quantitative Differences


Melting Point Depression vs. 5-Amino Isomer

Dimethyl 4-aminoisophthalate (4-DMAIP) melts at 120–123 °C, whereas dimethyl 5-aminoisophthalate (CAS 99-27-4) melts at 178–181 °C, a net difference of ~55–61 °C lower for the 4-isomer [1]. The 2-amino isomer (CAS 57053-02-8) melts at 102–103 °C, making 4-DMAIP intermediate among the three regioisomers . This substantial melting-point depression relative to the 5-isomer is attributed to less efficient crystal packing in the 4-amino substitution pattern.

Thermal analysis Crystallization Formulation science

Boiling Point Difference vs. 2-Amino Isomer

The predicted boiling point of dimethyl 4-aminoisophthalate is 351.9±22.0 °C at 760 mmHg, compared to 309.3±22.0 °C for dimethyl 2-aminoisophthalate (ΔTb ≈ +42.6 °C) [1]. The 5-amino isomer has a reported boiling point of ~366.6 °C, placing the 4-isomer between the 2- and 5-regioisomers . This ranking reflects the influence of amino-group position on intermolecular hydrogen bonding and vapor pressure.

Distillation Vapor deposition Thermal stability

β-Lactamase Inhibition vs. Protease Substrate Role

Dimethyl 4-aminoisophthalate inhibited Class C β-lactamase from Enterobacter cloacae 908R with an IC50 of 3,000 nM (3.0 μM) at a concentration of 0.8 μmol [1]. In contrast, dimethyl 5-aminoisophthalate has been developed as a fluorogenic leaving group in peptide substrates for cysteine proteinases (papain, ficin, bromelain), a role requiring enzymatic cleavage rather than inhibition [2]. No β-lactamase inhibition data are available for the 5-amino isomer, and no fluorogenic substrate activity has been reported for the 4-amino isomer.

Antimicrobial resistance Enzyme inhibition β-Lactamase

Fluorophore vs. Non-Fluorophore: 5-Amino and 4-Amino Isomers

Dimethyl 5-aminoisophthalate has been characterized as a fluorophore and incorporated into fluorogenic substrates for protease activity assays, with aggregation-induced enhanced emission (AIEE) behavior confirmed during crystallization monitoring [1]. No fluorescence emission data, fluorogenic substrate applications, or AIEE phenomena have been reported for dimethyl 4-aminoisophthalate in peer-reviewed literature. This functional dichotomy is a direct consequence of amino-group position altering the electronic conjugation of the benzene-1,3-dicarboxylate chromophore.

Fluorescence spectroscopy Bioimaging Aggregation-induced emission

Application Scenarios for Dimethyl 4-Aminoisophthalate


β-Lactamase Inhibitor Screening and Antibacterial Research

The measured IC50 of 3,000 nM against Class C β-lactamase supports the use of dimethyl 4-aminoisophthalate as a starting scaffold for structure–activity relationship (SAR) studies targeting serine β-lactamases [1]. Procurement of the 4-amino isomer is mandatory because the 5-amino isomer is enzymatically processed as a substrate rather than acting as an inhibitor.

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

The 4-aminoisophthalate diester provides a bifunctional ligand with two ester carbonyls and one aniline nitrogen, enabling divergent metal-coordination modes. Its distinct melting point (120–123 °C) and predicted boiling point (~352 °C) facilitate solvent-thermal or melt-phase MOF synthesis at temperatures where the 5-amino isomer would remain solid [2].

Non-Fluorescent Building Block for Organic Synthesis

When a synthetic intermediate requires the 1,3-dicarboxylate-4-amino substitution pattern without background fluorescence (e.g., in fluorescence-quenching probes or in reactions monitored by fluorescence of other components), dimethyl 4-aminoisophthalate is the appropriate choice. The 5-amino isomer would introduce unintended fluorescence background [3].

Thermal Processing and Melt-Phase Reaction Development

The Tm of 120–123 °C enables melt-phase reactions at temperatures significantly lower than those required for the 5-amino isomer (Tm 178–181 °C), reducing energy input and thermal degradation risk. This differential is critical for scale-up feasibility in solvent-free processes .

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